3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thieno[3,2-d]pyrimidine ring .
Scientific Research Applications
3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- Thienopyrimidine-2,4-diones
Uniqueness
The uniqueness of 3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the phenylethylsulfanyl substituent differentiates it from other thienopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications .
Properties
IUPAC Name |
3-ethyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-2-18-15(19)14-13(9-11-20-14)17-16(18)21-10-8-12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGIBBCBDYEXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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